Acetic acid, [(5-chloro-1,2-benzisoxazol-3-yl)oxy]-, ethyl ester
Description
Acetic acid, [(5-chloro-1,2-benzisoxazol-3-yl)oxy]-, ethyl ester is a heterocyclic compound featuring a benzisoxazole core substituted with a chlorine atom at the 5-position and an ethoxyacetate group at the 3-position. The benzisoxazole ring system is notable for its fused aromatic structure, combining a benzene ring with an isoxazole moiety.
Properties
IUPAC Name |
ethyl 2-[(5-chloro-1,2-benzoxazol-3-yl)oxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO4/c1-2-15-10(14)6-16-11-8-5-7(12)3-4-9(8)17-13-11/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUCVOOYNRRGHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=NOC2=C1C=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90771636 | |
| Record name | Ethyl [(5-chloro-1,2-benzoxazol-3-yl)oxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90771636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143869-62-9 | |
| Record name | Ethyl [(5-chloro-1,2-benzoxazol-3-yl)oxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90771636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Bioactivity
Chloro vs. Fluoro and Methoxy Substituents
- Chlorine’s steric and electronic effects may enhance stability compared to lighter halogens .
- 5-Fluoro-1,2-benzisoxazole derivatives : Fluorine’s smaller atomic radius and strong electronegativity improve metabolic stability and membrane permeability, as seen in antipsychotic drugs like risperidone derivatives .
- 5-Methoxy-1,2-benzoxazol-3-yl acetic acid (CAS 34172-98-0): The methoxy group is electron-donating, increasing solubility in polar solvents but reducing electrophilic reactivity. This compound’s molecular weight (207.19 g/mol) is lower than the target compound’s estimated weight (~255.68 g/mol), affecting pharmacokinetics .
Trifluoroethoxy Substituents
A patented 5-HT4 receptor agonist features a trifluoroethoxy group at the 4-position of the benzisoxazole. The trifluoroethoxy group enhances lipophilicity and receptor binding affinity compared to chloro or methoxy substituents, demonstrating the impact of fluorinated groups on therapeutic efficacy .
Core Heterocycle Modifications
Benzisoxazole vs. Isoxazole
- 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester (): The absence of a fused benzene ring in the isoxazole core reduces aromatic stabilization, increasing susceptibility to ring-opening reactions. This compound’s synthesis via cycloaddition and hydrogenation highlights differences in synthetic accessibility compared to benzisoxazole derivatives .
- Benzisoxazole vs. Oxadiazole : (5-p-Tolyl-[1,2,4]oxadiazol-3-yl)-acetic acid ethyl ester () replaces benzisoxazole with a 1,2,4-oxadiazole ring. Oxadiazoles exhibit distinct electronic profiles, often improving metabolic stability but requiring tailored synthetic routes .
Ester Group Variations
- Ethyl Ester vs. Benzoyloxy Methyl : The target compound’s ethyl ester group offers simpler hydrolysis kinetics compared to the benzoyloxymethyl ester in 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester, which may require enzymatic cleavage for activation .
- Complex Ester Derivatives: Ethyl 2-((5-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate () incorporates a thioether and triazole moiety, significantly increasing molecular complexity and weight (estimated >450 g/mol), which may limit bioavailability compared to simpler esters .
Data Tables: Structural and Physicochemical Comparisons
Table 1: Substituent and Core Heterocycle Comparison
Table 2: Commercial and Analytical Data (Selected Compounds)
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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